1-(adamantane-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
CAS No.: 1060209-56-4
Cat. No.: VC11919440
Molecular Formula: C21H29N7O
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060209-56-4 |
|---|---|
| Molecular Formula | C21H29N7O |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 1-adamantyl-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C21H29N7O/c1-2-28-19-17(24-25-28)18(22-13-23-19)26-3-5-27(6-4-26)20(29)21-10-14-7-15(11-21)9-16(8-14)12-21/h13-16H,2-12H2,1H3 |
| Standard InChI Key | CTGAHAVVZISSAQ-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5)N=N1 |
Introduction
Structural Features and Synthesis
Molecular Architecture
The compound features three distinct components (Fig. 1):
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Adamantane-1-carbonyl: A rigid, lipophilic bicyclic hydrocarbon known for enhancing blood-brain barrier (BBB) penetration and resistance to enzymatic degradation .
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3-Ethyl-3H- triazolo[4,5-d]pyrimidine: A nitrogen-rich heterocycle with demonstrated antiviral and anticancer activity in related derivatives .
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Piperazine: A six-membered ring with two nitrogen atoms, facilitating solubility and serving as a scaffold for structural diversification .
Table 1: Key Structural and Synthetic Parameters
Synthesis
The synthesis typically involves multi-step reactions:
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Triazolopyrimidine Core Formation: Cyclization of ethyl-substituted triazole precursors with pyrimidine derivatives under basic conditions .
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Piperazine Functionalization: Introduction of the adamantane carbonyl group via nucleophilic acyl substitution, often using 1-adamantane carbonyl chloride in the presence of a base .
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Purification: Crystallization from ethanol or hexane yields high-purity product .
Physicochemical Properties
The compound’s properties are influenced by its hybrid structure:
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Lipophilicity (LogP): Estimated >3.5 due to adamantane’s hydrophobic nature, suggesting moderate BBB permeability .
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Solubility: Limited aqueous solubility (<0.1 mg/mL) but enhanced in organic solvents (e.g., DMSO, ethanol) .
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Stability: Resistant to oxidation and hydrolysis under physiological conditions, attributed to adamantane’s steric protection .
Biological Activity and Mechanisms
Anti-Inflammatory and Anticancer Effects
Adamantane-thiazolyl hybrids show 29.6–81.5% inhibition in carrageenin-induced edema models . Triazolopyrimidines induce apoptosis in cancer cells via caspase-3 activation and cell cycle arrest .
Table 2: Comparative Biological Activities of Analogues
Research Applications
Drug Delivery Systems
Adamantane’s affinity for cyclodextrins and liposomes enables its use in targeted delivery . The compound’s lipophilicity may facilitate CNS drug delivery, as seen in adamantane-AZT conjugates .
Antimicrobial Development
Triazolopyrimidines exhibit broad-spectrum antibacterial activity (MIC: 0.5–32 µg/mL) . Piperazine enhances membrane penetration in Gram-negative bacteria .
Future Directions
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